![molecular formula C15H14BrN3O2 B2875857 5-(benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine CAS No. 299916-62-4](/img/structure/B2875857.png)
5-(benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine” belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific molecular structure of “5-(benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine” would require more specific information.Chemical Reactions Analysis
The chemical reactions involving pyrimidines are diverse and depend on the specific substituents present on the pyrimidine ring . Without specific information on “5-(benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine”, it’s difficult to provide a detailed analysis of its chemical reactions.Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of pyrimidine derivatives, which are crucial in medicinal chemistry . Pyrimidines are a class of heterocyclic aromatic organic compounds analogous to pyridine. They are components of nucleotides and nucleic acids, making them essential to life. The bromo and methoxy groups on the pyrrolopyrimidine scaffold can undergo various chemical reactions, enabling the synthesis of complex molecules for pharmaceutical applications.
Suzuki-Miyaura Cross-Coupling Reactions
In material science, the compound can be used in Suzuki-Miyaura cross-coupling reactions, a widely-applied method for forming carbon-carbon bonds . This reaction is pivotal in the synthesis of various organic electronic materials, polymers, and pharmaceuticals. The presence of a bromo group makes it a suitable candidate for such palladium-catalyzed cross-coupling reactions.
Anti-Inflammatory Drug Development
Research indicates that pyrrolo[2,3-d]pyrimidines exhibit significant anti-inflammatory activity . The compound could be modified to enhance its anti-inflammatory properties, potentially leading to the development of new anti-inflammatory drugs.
Photocatalysis
The compound’s structure suggests potential use in photocatalytic applications, where it could participate in photochemical reactions as a catalyst or reactant . This application is particularly relevant in green chemistry, where light-mediated reactions are used to reduce energy consumption and reliance on toxic chemicals.
Pharmacological Research
In pharmacology, the compound could be employed to synthesize derivatives with a wide range of biological activities, including antimicrobial, antiviral, and kinase inhibitory effects . This makes it a valuable starting material for the development of new therapeutic agents.
Biochemical Research
The compound’s pyrimidine core is structurally similar to the nucleobases found in DNA and RNA, which could make it useful in biochemical research related to genetic materials and enzymes that interact with these molecules .
Mechanism of Action
Target of Action
The primary targets of 5-(benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine are protein kinases . These enzymes play a crucial role in controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound interacts with its targets by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes such as cell growth and metabolism .
Biochemical Pathways
The compound affects the pyrimidine biosynthesis pathway . Pyrimidines are essential for the synthesis of DNA and RNA. The compound’s action on this pathway can have downstream effects on DNA replication and RNA transcription, which are critical for cell growth and function .
Pharmacokinetics
Pyrimidine analogues, like 5-(benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine, are considered prodrugs . They need to be activated within the cell, involving several metabolic steps including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate . These intracellularly formed nucleotides are responsible for the pharmacological effects .
Result of Action
The compound’s action results in the induction of cell cycle arrest and apoptosis in cancer cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and the downregulation of anti-apoptotic protein Bcl-2 .
properties
IUPAC Name |
7-bromo-4-methoxy-5-(phenylmethoxymethyl)pyrrolo[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2/c1-20-15-14-13(17-9-18-15)12(16)7-19(14)10-21-8-11-5-3-2-4-6-11/h2-7,9H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUIHHUGJSYWNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1N(C=C2Br)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-N-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B2875774.png)
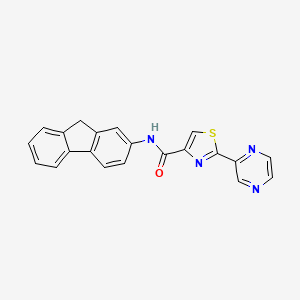

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2875778.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2875780.png)
![Methyl 4,5-dimethoxy-2-[2-(4-methylphthalazinylthio)acetylamino]benzoate](/img/structure/B2875785.png)
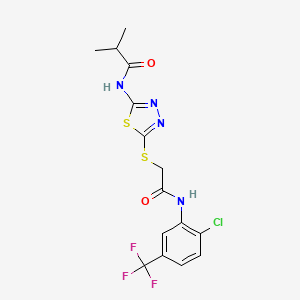
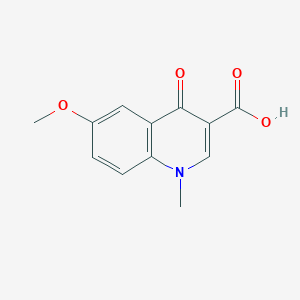
![4,5-dichloro-1-[4-(4-nitro-1H-pyrazol-3-yl)phenyl]-1H-imidazole](/img/structure/B2875790.png)
![N-[4-bromo-2-(4-chlorobenzoyl)phenyl]-2-chloroacetamide](/img/structure/B2875792.png)
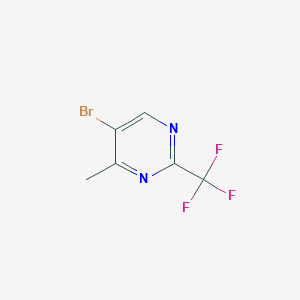
![3-(4-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2875795.png)
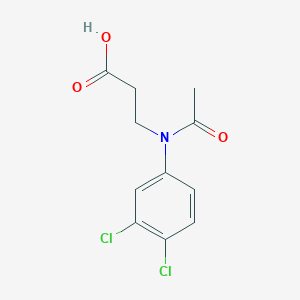
![5-((3-Methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2875797.png)